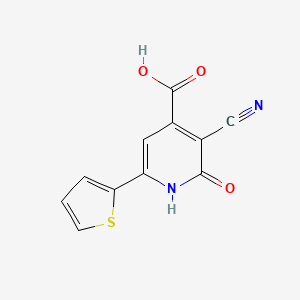
3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a cyano group, a thiophene ring, and a carboxylic acid group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a cyanoacetamide in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate for various diseases, including cancer, due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the carboxylic acid group are often key functional groups involved in binding to the target.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the thiophene ring.
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid: Lacks the cyano group.
3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-Cyano-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid may confer unique electronic properties and biological activities compared to similar compounds. The combination of the cyano group, the thiophene ring, and the carboxylic acid group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H6N2O3S |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-cyano-2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3S/c12-5-7-6(11(15)16)4-8(13-10(7)14)9-2-1-3-17-9/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
YTAAAYVVWWOBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















